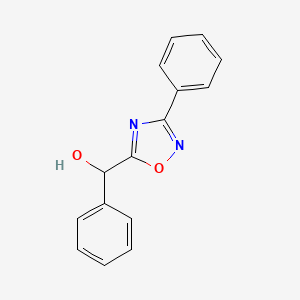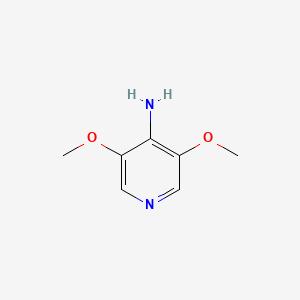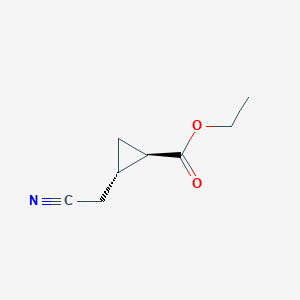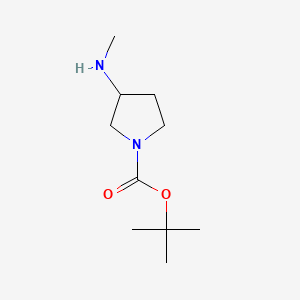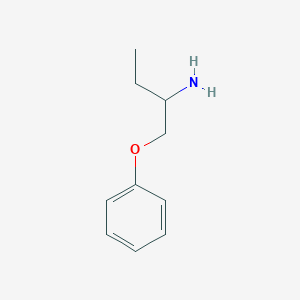![molecular formula C14H15BrClNO B1521419 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-57-4](/img/structure/B1521419.png)
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
説明
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound that features a bromo-substituted naphthyl group attached to a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromo-2-naphthol and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 6-bromo-2-naphthol with pyrrolidine under acidic conditions.
Purification: The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes of reactants.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromo-substituted naphthyl group.
Reduction: Reduction reactions can be performed to modify the naphthyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic conditions are often employed, with reagents like hydrochloric acid (HCl).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the naphthyl group.
Reduction Products: Reduced forms of the naphthyl group.
Substitution Products: Substituted pyrrolidine derivatives.
科学的研究の応用
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying biological systems and interactions with biomolecules.
Industry: It is used in the production of advanced materials and chemical intermediates.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways: The exact pathways depend on the specific application but can involve signaling pathways, metabolic processes, or structural modifications.
類似化合物との比較
6-Bromo-2-naphthol: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Other pyrrolidine compounds with different substituents.
Uniqueness:
The presence of both the bromo-substituted naphthyl group and the pyrrolidine ring makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPKZSFWZZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


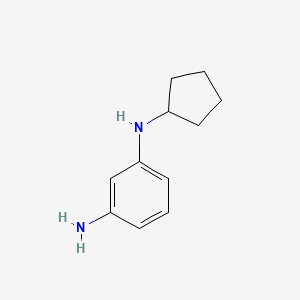
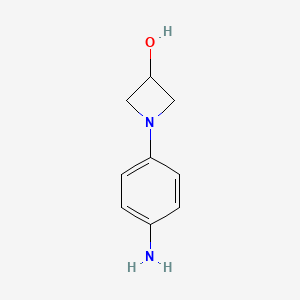
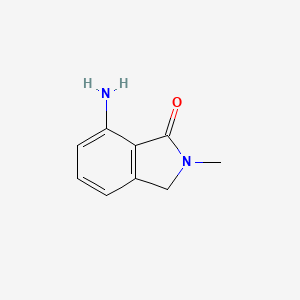
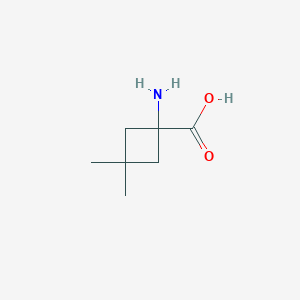
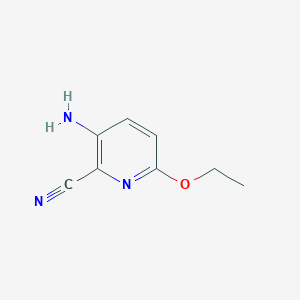
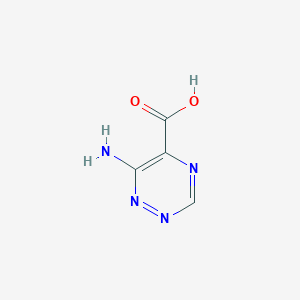
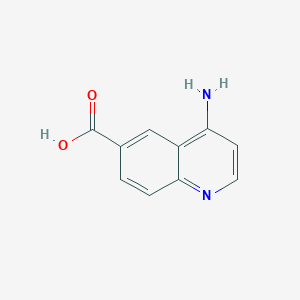
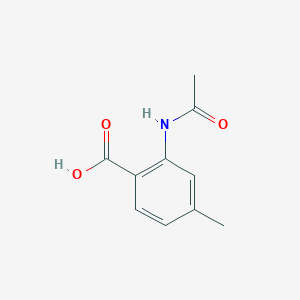
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)
